Leaving Group Reactivity: Tosylate vs. Bromide Selectivity
In a general substitution method for difunctional oxyethylene intermediates, tosylates consistently outperformed alkyl bromides in yielding clean thiocyanate and methoxy derivatives. The tosylate group provided higher selectivity for mono-substitution, minimizing di-substitution by-products that plagued bromide-based routes [1].
| Evidence Dimension | Reaction selectivity (mono- vs. di-substitution ratio) |
|---|---|
| Target Compound Data | Tosylate-based intermediates: predominant mono-substitution, minimal di-substitution by-product |
| Comparator Or Baseline | Alkyl bromide-based intermediates: significant di-substitution side-product formation |
| Quantified Difference | Selectivity ratio not numerically reported in source; qualitative advantage cited for tosylate pathway over bromide |
| Conditions | NH4X salts in aqueous/organic biphasic system; 25–80°C; general method applied to C2–C12 oxyethylene tosylates |
Why This Matters
Higher mono-substitution selectivity directly translates to improved isolated yields and reduced purification costs in multi-step synthetic sequences, a critical parameter for procurement when scaling from milligram to kilogram quantities.
- [1] Tetrahedron Letters. Practical use of NH4X salts for difunctional oxyethylene-based intermediates. Tetrahedron Lett. 2007, 48, 4813–4815. View Source
